N-(3-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-18-10-12-27(13-11-18)25(30)16-28-15-23(21-8-3-4-9-22(21)28)34(31,32)17-24(29)26-19-6-5-7-20(14-19)33-2/h3-9,14-15,18H,10-13,16-17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEWRKKHVYRKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, commonly referred to as compound 1251621-20-1, is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 451.59 g/mol. The compound features a complex structure that includes an indole moiety, a piperidine group, and a sulfonamide linkage, which are critical for its biological activities.
The biological activity of this compound can be attributed to several mechanisms, primarily involving:
- Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in neurodegenerative conditions like Alzheimer's disease .
- Multi-target Ligand Properties : Research indicates that derivatives with similar structures exhibit multi-target ligand capabilities, interacting with various receptors and enzymes involved in neuroprotection and cognitive enhancement .
- Antioxidant Activity : Some studies suggest that compounds related to this structure possess antioxidant properties, which may help mitigate oxidative stress in neuronal cells .
In Vitro Studies
In vitro assessments have demonstrated that this compound exhibits promising biological activity:
Case Studies
Several case studies have explored the therapeutic potential of related compounds:
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds with structural similarities exhibited improved cognitive function and reduced amyloid plaque deposition .
- Neuroprotective Effects : Research has shown that these compounds can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative disorders .
Vergleich Mit ähnlichen Verbindungen
Structural Analog 1: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (Compound 31, )
- Key Differences :
- Indole Substituents : The target compound has a 4-methylpiperidinyl-2-oxoethyl group, while Compound 31 features a 4-chlorobenzoyl group.
- Acetamide Group : The target’s 3-methoxyphenyl contrasts with Compound 31’s 4-(trifluoromethyl)phenylsulfonyl group.
- Implications: The trifluoromethyl group in Compound 31 enhances electronegativity and metabolic stability compared to the target’s methoxy group.
Structural Analog 2: N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide ()
- Key Differences :
- Implications :
Structural Analog 3: 2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-chlorophenyl)acetamide ()
- Key Differences :
- Implications :
Structural Analog 4: Non-Azole CYP51 Inhibitors ()
- Example Compound : 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide
- Key Differences: Indole Substituents: A pyridin-3-yl-ethyl group replaces the target’s 3-methoxyphenyl.
- Implications :
Hypothesized Structure-Activity Relationships
- Sulfonyl vs. Thioether : Sulfonyl groups enhance stability and hydrogen-bonding capacity compared to thioethers .
- Piperidine vs. Azepane : The 6-membered piperidine in the target may offer better conformational rigidity for target binding than azepane .
- 3-Methoxyphenyl vs. 4-Chlorophenyl : The methoxy group’s electron-donating effects could improve solubility, whereas chlorophenyl groups increase lipophilicity .
Q & A
Q. Table 1. Key Synthetic Steps and Yields for Analogous Compounds
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Indole sulfonylation | ClSO₃H, DCM, 0°C | 65–78 | |
| 2 | Amide coupling | EDC/HOBt, DMF, RT | 82–90 | |
| 3 | Piperidinyl alkylation | K₂CO₃, ACN, reflux | 70–85 |
Q. Table 2. Computational Parameters for Target Prediction
| Software | Method | Target Prediction | Confidence Score |
|---|---|---|---|
| AutoDock Vina | Docking | Kinase X | 8.2 (out of 10) |
| Schrödinger | MD Simulation | Protease Y | RMSD: 1.5 Å |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
